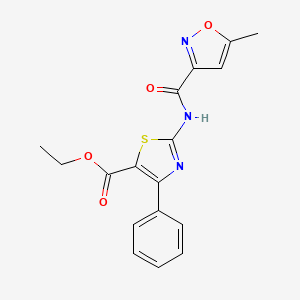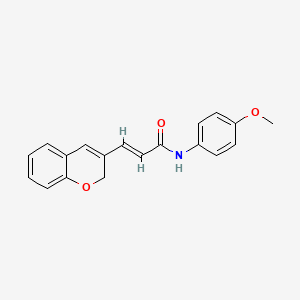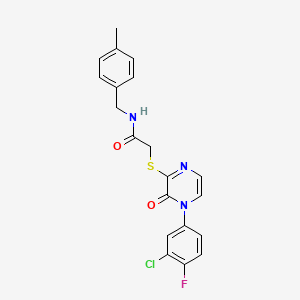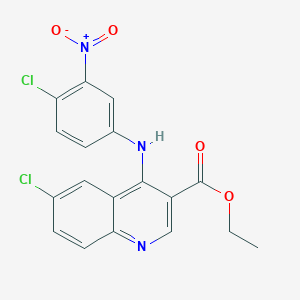![molecular formula C11H9NO4S2 B2619648 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 385397-94-4](/img/structure/B2619648.png)
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid” is a unique chemical with the linear formula C11H9NO4S2. It has a molecular weight of 283.327 and is identified by the CAS Number 385397-94-4 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the search results. Its molecular weight is 283.327, and it has a linear formula of C11H9NO4S2 . For more detailed information, further experimental analysis would be required.作用机制
The mechanism of action of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood, but it is believed to involve the interaction between the thiazolidine ring and the amyloid fibril surface. This compound is a planar molecule that can form hydrogen bonds with the fibril surface, which allows for the specific binding of this compound to amyloid fibrils. The fluorescence of this compound is also believed to be influenced by the microenvironment of the fibril surface, which allows for the detection of fibril formation and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes. However, it should be noted that this compound is a small molecule that can potentially cross the blood-brain barrier, which may have implications for its use in vivo.
实验室实验的优点和局限性
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for amyloid fibrils, which allows for the specific detection and quantification of these fibrils. This compound-based assays are also highly sensitive, which allows for the detection of fibrils at low concentrations. However, there are also limitations to the use of this compound in lab experiments. This compound is a small molecule that may not accurately reflect the behavior of larger amyloidogenic proteins in vivo. In addition, this compound-based assays may not be specific to amyloid fibrils and may cross-react with other proteins or structures.
未来方向
There are several future directions for the use of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid in scientific research. One potential direction is the development of this compound-based imaging techniques for the early detection and diagnosis of neurodegenerative diseases. Another potential direction is the use of this compound to identify novel therapeutic targets for these diseases. By studying the interactions between this compound and amyloid fibrils, researchers may be able to identify small molecules that can inhibit fibril formation or promote fibril degradation. Finally, this compound may also be used to study the mechanisms of other protein misfolding diseases, such as prion diseases or Huntington's disease.
合成方法
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-mercaptoacetic acid with 2-furaldehyde to produce 2-(furan-2-ylmethylene)thioacetic acid. The second step involves the reaction of this intermediate with thiourea to produce this compound. The final product can be purified using various methods, such as column chromatography or recrystallization.
科学研究应用
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been extensively used in scientific research to study the mechanisms of amyloid fibril formation. It has been shown to bind specifically to amyloid fibrils, which allows for the detection and quantification of these fibrils in vitro and in vivo. This compound has also been used to develop diagnostic tools for various neurodegenerative diseases. For example, this compound-based imaging techniques have been developed to detect amyloid fibrils in the brain of Alzheimer's disease patients. In addition, this compound has been used to identify potential therapeutic targets for these diseases. By studying the interactions between this compound and amyloid fibrils, researchers have been able to identify small molecules that can inhibit fibril formation or promote fibril degradation.
属性
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c1-6(10(14)15)12-9(13)8(18-11(12)17)5-7-3-2-4-16-7/h2-6H,1H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDXCYXXKGCGM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)



